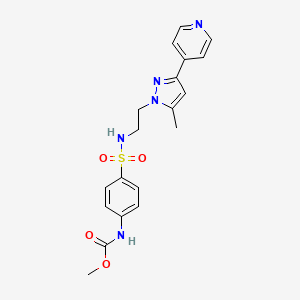
1,5-Dibromo-2,3-difluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromo-2,3-difluorobenzene is a chemical compound with the molecular formula C6H2Br2F2 . It is used in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of this compound involves the addition of a 50% aqueous solution of KOH to a mixture of 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene and triethylbenzylammonium chloride . The reaction mixture is kept at 75-85°C for 2 hours, then cooled and diluted with water. The organic product is extracted with CH2Cl2, dried over CaCl2, and distilled .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with bromine atoms at the 1 and 5 positions and fluorine atoms at the 2 and 3 positions . The average molecular weight is 271.885 Da .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 271.89 . The compound is sealed in dry storage at room temperature .Aplicaciones Científicas De Investigación
Synthesis of Valuable Chemical Intermediates
1,2-Dibromobenzenes, closely related to 1,5-Dibromo-2,3-difluorobenzene, are utilized as precursors for various organic transformations, highlighting their significance in the synthesis of derivatives through regioselective bromination and halogen/metal permutations. These compounds play a crucial role in reactions involving the intermediate formation of benzynes, demonstrating their versatility in organic synthesis (Diemer, Leroux, & Colobert, 2011).
Advanced Polymer Materials
A study on the synthesis and characterization of hyperbranched poly(arylene ether)s from a new activated trifluoro B3 monomer employing an A2 + B3 approach reveals the potential of using such fluorinated benzenes in creating high molecular weight polymers with excellent thermal stability and higher glass transition temperatures compared to their linear analogs. This underscores the application of fluorinated benzene derivatives in the development of novel polymer materials with enhanced properties (Banerjee et al., 2009).
Organometallic Chemistry and Catalysis
The role of partially fluorinated benzenes, including compounds similar to this compound, is increasingly recognized in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents modulate π-electron density donation from the arene, facilitating their use as non-coordinating solvents or readily displaced ligands in catalytic processes. This highlights the importance of fluorinated benzene derivatives in facilitating organometallic reactions and catalysis, paving the way for their exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).
Safety and Hazards
1,5-Dibromo-2,3-difluorobenzene is classified as a hazardous chemical . It is a combustible liquid and can cause skin and eye irritation. It may also cause respiratory irritation . Proper safety measures should be taken when handling this chemical, including wearing protective clothing and avoiding breathing in its vapors .
Mecanismo De Acción
Target of Action
1,5-Dibromo-2,3-difluorobenzene is a type of aromatic halide
Mode of Action
These reactions can lead to changes in the structure and function of target molecules .
Biochemical Pathways
It’s known that halogenated aromatic compounds can interfere with various biochemical pathways due to their reactivity and structural similarity to many biological molecules .
Pharmacokinetics
Like other halogenated aromatic compounds, it’s likely to be absorbed and distributed in the body, metabolized by liver enzymes, and excreted in urine or feces .
Result of Action
Halogenated aromatic compounds can potentially cause various cellular effects, such as changes in enzyme activity, protein function, and cell signaling pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors like temperature, pH, and presence of other chemicals can affect its reactivity and stability . It should be stored in a cool, dark place, away from heat sources .
Propiedades
IUPAC Name |
1,5-dibromo-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2F2/c7-3-1-4(8)6(10)5(9)2-3/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWOIZSMVMYOEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2742404.png)
![Methyl 4,5-dimethyl-2-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2742405.png)
![Tert-butyl 4-amino-1-methyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2742406.png)

![N-(2-ethyl-6-methylphenyl)-2-(8-methoxy-3,5-dimethyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanylacetamide](/img/structure/B2742409.png)


![2-[3-(Trifluoromethyl)phenyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B2742414.png)

![4-[4-(Furan-2-carbonyloxy)-phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester](/img/structure/B2742416.png)
![4-[(morpholinoamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2742420.png)
![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2742424.png)
![2-[(4-tert-butylphenyl)sulfonylamino]-N-(3-chlorophenyl)acetamide](/img/structure/B2742425.png)
